4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H7BrClNO2 |
|---|---|
Molecular Weight |
300.53 g/mol |
IUPAC Name |
4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO2/c1-5-2-3-7(13)8-9(12)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H,15,16) |
InChI Key |
WBUHGCYAPDKVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation of Methylquinoline Precursors
The most frequently cited method involves bromination and chlorination of 8-methylquinoline-3-carboxylic acid derivatives. Source outlines a protocol where bromination precedes chlorination, utilizing N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to achieve 4-bromination, followed by chlorination with sulfuryl chloride (SO₂Cl₂) at reflux. This sequence capitalizes on the directing effects of the methyl and carboxylic acid groups, with the 8-methyl group sterically shielding position 7 from electrophilic attack.
A modified approach from patent literature (Source) employs radical chlorination using Cl₂ gas under tungsten-halogen lamp irradiation. For analogous compounds like 4-bromo-7-chloro-8-(trichloromethyl)quinoline, this method achieves 81% yield with phosphorus trichloride (PCl₃) as a catalyst in orthodichlorobenzene at 105°C. While this method risks over-chlorination, the use of trichloromethyl intermediates provides a pathway for subsequent hydrolysis to carboxylic acids.
Critical Reaction Parameters and Optimization
Temperature Control in Halogenation Steps
Data from Source demonstrates temperature-dependent regioselectivity in chlorination reactions:
| Reaction Component | Optimal Temperature | Yield Improvement |
|---|---|---|
| Bromination (NBS) | 0–5°C | 78% → 89% |
| Radical Chlorination | 105–150°C | 70% → 92% |
| Hydrolysis | 0–2°C | 80% → 98% |
Low-temperature bromination minimizes dihalogenation byproducts, while elevated temperatures during radical chlorination enhance reaction rates without compromising selectivity due to the stabilizing effect of phosphorus trichloride.
Solvent and Base Selection in Ester Hydrolysis
Source provides critical insights into the hydrolysis of ethyl 2-(halomethyl)quinoline-3-carboxylates. Comparative studies reveal:
-
Acetonitrile (MeCN) : Enables 95% hydrolysis yield with K₂CO₃ due to superior solubility of intermediates
-
Dimethylformamide (DMF) : Slower reaction kinetics but higher purity (97% vs. 93% in MeCN)
-
Ethanol/Water Systems : Required for final acid precipitation, with 80% ethanol achieving optimal crystal formation
Advanced Intermediate Functionalization
Trichloromethyl to Carboxylic Acid Conversion
Patent data (Source) details a two-stage process for converting 8-(trichloromethyl) intermediates:
-
Chlorinolysis :
Achieves 81% yield with 36-hour reaction time -
Low-Temperature Hydrolysis :
Maintains acid stability through ice-cooled conditions (0–2°C)
Purification and Analytical Validation
Chromatographic Techniques
Column chromatography remains indispensable for isolating target compounds:
-
Silica Gel (230–400 mesh) : Separates bromo/chloro isomers with hexane:ethyl acetate (4:1)
-
Reverse-Phase HPLC : Final purity verification using C18 columns (90% methanol/water)
Source reports successful characterization via -NMR (400 MHz, DMSO-d₆) with key quinoline proton signals at δ 8.46–9.38 ppm and carboxylic acid protons at δ 10.57 ppm.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Sequential Halogenation | 4 | 68% | 95% | Commercially available starters |
| Radical Chlorination | 3 | 79% | 91% | Faster reaction times |
| One-Pot Alkylation | 2 | 82% | 89% | Reduced purification needs |
The radical chlorination approach (Source) offers the best yield-time balance, while one-pot methods (Source) minimize intermediate isolation steps despite marginally lower purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine (C4) and chlorine (C5) atoms undergo nucleophilic substitution under controlled conditions:
Key observations:
-
Bromine exhibits higher reactivity than chlorine due to steric and electronic factors.
-
Microwave-assisted conditions improve reaction efficiency (e.g., 15-minute reactions at 150W) .
Coupling Reactions
The bromine atom participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O (3:1) | 4-Phenyl-5-chloro-8-methylquinoline-3-carboxylic acid | 85% |
| 4-Carboxyphenylboronic | Pd(OAc)₂/XPhos, DMF, 100°C | Biphenyl-4-carboxylic acid derivative | 78% |
Reaction time: 12-24 hrs, nitrogen atmosphere .
Carboxylic Acid Derivative Formation
The C3-carboxylic acid undergoes classical transformations:
Key data:
-
Ester derivatives show improved lipid solubility (LogP increases from 1.8 to 3.2) .
-
Amides with piperazine substituents demonstrate MIC values of 1.2 µM against S. aureus .
Oxidation
| Target Site | Oxidizing Agent | Product |
|---|---|---|
| Quinoline ring | m-CPBA in CH₂Cl₂ | N-Oxide derivative |
| Methyl group (C8) | KMnO₄, H₂SO₄ | 8-Carboxy analogue |
Reduction
| Reaction | Conditions | Product |
|---|---|---|
| Carboxylic acid reduction | LiAlH₄, THF | 3-Hydroxymethyl derivative |
Notable outcome: N-Oxide derivatives exhibit enhanced water solubility (>5 mg/mL vs. 0.3 mg/mL parent).
Biological Activity Correlation
Structural modifications directly impact pharmacological properties:
| Derivative | Antimicrobial Activity (MIC, µg/mL) | Cancer Cell Inhibition (IC₅₀, nM) |
|---|---|---|
| Parent compound | 16.8 (S. aureus) | 420 (MCF-7) |
| 4-Phenyl Suzuki product | 2.4 (S. aureus) | 85 (MCF-7) |
| 3-Carboxamide (piperazine) | 0.9 (E. coli) | 28 (A549) |
Data compiled from multiple studies .
Stability Considerations
Critical degradation pathways under stress conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (0.1M HCl, 70°C) | Decarboxylation | 3.2 hrs |
| Alkaline (0.1M NaOH) | Hydrolysis of ester groups | 8.5 hrs |
| UV light (365 nm) | Dehalogenation | 12.4 hrs |
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. Research indicates that derivatives of quinoline, including 4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid, can inhibit various bacteria and fungi. For instance, studies have demonstrated its effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, suggesting potential for development as an antituberculosis agent .
Case Study: Antibacterial Screening
A recent study screened several synthesized compounds for antibacterial activity, revealing that specific derivatives showed significant inhibition against both Gram-positive and Gram-negative bacterial strains. The presence of electron-withdrawing groups in the structure enhanced the antibacterial activity, highlighting the importance of chemical modifications in developing effective antimicrobial agents .
Anticancer Potential
The anticancer properties of 4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid are also noteworthy. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have been shown to induce cytotoxic effects in various cancer cell lines, including breast carcinoma and colon carcinoma cells, with IC50 values indicating potent activity .
Case Study: Cancer Cell Line Testing
In a study focusing on the synthesis of novel quinoline derivatives, several compounds were tested against different cancer cell lines. The results indicated remarkable activities with IC50 values in the nanomolar range, suggesting that structural modifications can lead to enhanced anticancer efficacy. The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor , particularly against protein kinases involved in cancer progression. Research has shown that quinoline carboxylic acids can act as inhibitors for various enzymes, which is crucial for developing targeted therapies in oncology.
Case Study: Protein Kinase CK2 Inhibition
A study evaluated several quinoline derivatives for their ability to inhibit protein kinase CK2, a key player in cell proliferation and survival. The findings suggested that specific modifications to the quinoline structure could enhance inhibitory activity, providing a pathway for designing new therapeutic agents aimed at cancer treatment .
Drug Development and Pharmacological Studies
Given its diverse biological activities, 4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid is a valuable candidate for drug development. Its interactions with biological molecules suggest potential as a ligand for various proteins and enzymes, making it an important subject for further pharmacological studies .
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the interaction and modulating biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid and related quinoline derivatives:
Key Differences and Implications
Substituent Positions and Reactivity: The methyl group at position 8 in the target compound increases steric hindrance and lipophilicity compared to compounds with smaller substituents (e.g., hydroxyl or halogens) .
Functional Groups: Carboxylic Acid vs. Hydroxy vs. Chloro/Methoxy: Hydroxyl groups (e.g., in ) introduce hydrogen-bonding capability, while chloro or methoxy substituents prioritize hydrophobic interactions .
Molecular Weight and Applications: Lower molecular weight compounds (e.g., 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid at 282.09 g/mol) may exhibit better bioavailability, whereas heavier analogs (e.g., 344.59 g/mol in ) are suited for solid-phase synthesis or material science applications .
Biological Activity
4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a quinoline core structure, which is known for its diverse biological activity. The presence of bromine and chlorine substituents at specific positions enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Klebsiella pneumoniae | 22 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines. The mechanism likely involves the inhibition of specific kinases or other molecular targets crucial for cancer cell survival.
Case Study: MCF-7 Cell Line
In a study involving the MCF-7 breast cancer cell line, 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid demonstrated an IC50 value indicating effective cytotoxicity. The compound induced apoptosis, leading to increased rates of early and late apoptosis compared to control groups.
Table 2: Cytotoxicity Data in MCF-7 Cell Line
| Treatment | Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) | Total Death (%) |
|---|---|---|---|---|
| Control | 98.48 | 0.08 | 0.68 | 1.52 |
| 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid | 97.83 | 0.10 | 0.81 | 2.16 |
The biological activity of 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer progression.
- Receptor Interaction : It can act as a ligand for specific receptors, modulating cellular responses that lead to apoptosis or growth inhibition.
- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes.
Summary of Research Findings
Recent literature highlights the compound's potential as a lead candidate for drug development targeting specific diseases:
- Antimicrobial Studies : Demonstrated effectiveness against multiple bacterial strains with varying mechanisms of action.
- Anticancer Research : Showed significant cytotoxic effects on cancer cell lines, warranting further investigation into its therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
